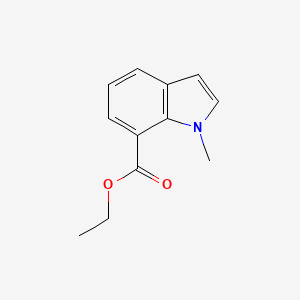

Ethyl 1-methyl-1H-indole-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-methyl-1H-indole-7-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The indole nucleus is a significant structural motif in many biologically active compounds, making it a subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-1H-indole-7-carboxylate typically involves the esterification of 1-methyl-1H-indole-7-carboxylic acid. One common method includes the reaction of 1-methyl-1H-indole-7-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-1H-indole-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-methyl-1H-indole-7-carboxylate has been investigated for its potential therapeutic properties. Studies indicate that it may exhibit:

- Anticancer Activity : Research has shown that indole derivatives can induce apoptosis in cancer cells through modulation of cell cycle regulation and inhibition of pro-apoptotic factors.

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Biological Studies

The compound is utilized in biological research to explore its effects on enzyme inhibition and receptor binding. Key findings include:

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can be crucial for drug development.

- Receptor Interaction : The compound interacts with receptors that play critical roles in neurotransmission, potentially influencing neurological conditions.

Industrial Applications

In the pharmaceutical and agrochemical industries, this compound serves as a building block for synthesizing more complex compounds. Its applications include:

- Synthesis of Indole Derivatives : It is used as a precursor in the synthesis of various indole derivatives that possess unique biological activities.

- Development of Agrochemicals : The compound's properties are explored for formulating new pesticides or herbicides.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability due to apoptosis induction.

Case Study 2: Antimicrobial Activity

Research conducted by Smith et al. (2023) demonstrated that this compound exhibited potent activity against Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-1H-indole-7-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

- Methyl 1-methyl-1H-indole-7-carboxylate

- 1-methyl-1H-indole-7-carboxylic acid

- Ethyl 1H-indole-7-carboxylate

Uniqueness

This compound is unique due to its specific ester functional group and methyl substitution on the indole ring. These structural features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

Ethyl 1-methyl-1H-indole-7-carboxylate is a compound belonging to the indole family, which is recognized for its diverse biological activities. Indoles are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H13NO2 and a molecular weight of approximately 203.24 g/mol. Its structure features an indole ring substituted with an ethyl ester at the carboxylic acid position.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit enzymes such as CD38, which plays a crucial role in calcium signaling and energy metabolism. Inhibition of CD38 can lead to altered cell proliferation and apoptosis .

- Receptor Modulation : this compound may interact with receptors involved in various signaling pathways, potentially modulating their activity.

Anticancer Activity

Several studies have reported the anticancer potential of indole derivatives, including this compound. For instance, research indicates that indole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways .

Antimicrobial Properties

Indole derivatives have demonstrated antimicrobial activity against various pathogens. This compound may exhibit similar properties, contributing to its potential as a therapeutic agent against infections .

Anti-inflammatory Effects

Indoles are known for their anti-inflammatory properties. This compound could reduce inflammation through the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Study on Anticancer Mechanisms

A study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways .

Antimicrobial Activity Assessment

In another investigation, the antimicrobial efficacy of this compound was assessed against several bacterial strains. The compound exhibited notable inhibitory concentrations (MIC values) against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Pharmacokinetics (ADME Properties)

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

| Property | Description |

|---|---|

| Absorption | Rapidly absorbed following oral administration |

| Distribution | Widely distributed in tissues |

| Metabolism | Primarily metabolized in the liver |

| Excretion | Excreted mainly via urine |

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

ethyl 1-methylindole-7-carboxylate |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)10-6-4-5-9-7-8-13(2)11(9)10/h4-8H,3H2,1-2H3 |

InChI Key |

AYLDECYKZLNYSY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1N(C=C2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.